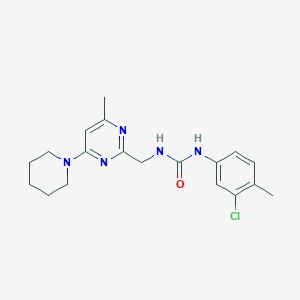

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea, also known as PTPB, is a small molecule inhibitor that targets protein tyrosine phosphatases (PTPs). PTPs play a crucial role in signal transduction pathways, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders.

Scientific Research Applications

Crystal Structure and Electronic Properties

- Structural Analysis : The crystal structures of similar anticonvulsant compounds have been analyzed, revealing insights into the inclination of phenyl rings and delocalization of nitrogen lone pairs in such structures (Georges et al., 1989).

Enzyme Inhibition and Biological Activity

- sEH Inhibitors : Compounds with a piperidinyl moiety, similar to the structure , have been found effective as inhibitors of human and murine soluble epoxide hydrolase (sEH), showing potential in reducing inflammatory pain (Rose et al., 2010).

- Antimicrobial Activity : Piperidine containing pyrimidine derivatives have shown significant antibacterial activities, indicating the potential of such compounds in antimicrobial applications (Merugu et al., 2010).

- Enzyme Inhibitory Activity : Thiophene-based heterocyclic compounds have demonstrated inhibitory activities against various enzymes, suggesting the role of such structures in the development of enzyme inhibitors (Cetin et al., 2021).

Anticancer Applications

- GyrB Inhibitors for Tuberculosis : Thiazole-aminopiperidine hybrid analogues, similar in structure, have been found effective as GyrB inhibitors in Mycobacterium tuberculosis, presenting a new avenue for TB treatment (Jeankumar et al., 2013).

- Antiproliferative Agents Targeting P53 : Novel pyridazine derivatives have shown potential as antiproliferative agents, especially in non-small cell lung cancer cell lines, targeting the P53 gene (Bazin et al., 2016).

Synthesis and Characterization

- Synthesis of Derivatives : Efficient synthesis techniques have been developed for derivatives of piperazine and related compounds, which are crucial for their application in scientific research (Kumar et al., 2013).

Corrosion Inhibition

- Corrosion Inhibitors : Urea-derived Mannich bases have been synthesized and examined as corrosion inhibitors, suggesting potential applications in materials science and engineering (Jeeva et al., 2015).

Miscellaneous Applications

- Molecular Docking Studies : Crystal structure and molecular docking studies on pyridine derivatives have been conducted, emphasizing their potential as inhibitors of specific enzymes (Venkateshan et al., 2019).

properties

IUPAC Name |

1-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c26-20(22-19-5-4-14-27-19)21-16-8-6-15(7-9-16)17-10-11-18(24-23-17)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H2,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRZUOFJOFNZDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2413029.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)

![3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413036.png)

![3-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413038.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2413040.png)

![2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413041.png)

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide](/img/structure/B2413042.png)

![6-(3-Fluorophenyl)-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2413045.png)

![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)

![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)

![2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2413048.png)